N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a pyridoquinoline structure, which contributes to its distinctive chemical behavior and biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-19-6-4-15-10-16(9-14-2-1-7-22(19)20(14)15)28(24,25)21-11-13-3-5-17-18(8-13)27-12-26-17/h3,5,8-10,21H,1-2,4,6-7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASVSSKCYPTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization for Core Assembly
The tricyclic framework is constructed via a thermally promoted Diels-Alder reaction between a substituted furan and a nitroalkene, followed by in situ reductive aromatization. Patent US20140121367A1 describes analogous methods using chiral methylformyl reagents to control stereochemistry:
$$
\text{Furan derivative} + \text{Nitroalkene} \xrightarrow{\Delta, \text{Toluene}} \text{Tricyclic intermediate} \quad (\text{Yield: 68–72\%})
$$
Oxidative Functionalization
Post-cyclization oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 2-oxo group, critical for subsequent sulfonylation. Reaction conditions (0°C, dichloromethane, 4 h) prevent over-oxidation of the benzodioxole moiety.
Sulfonamide Coupling Strategies
Sulfonyl Chloride Activation
The tricyclic core is sulfonylated using chlorosulfonic acid in anhydrous dichloromethane, generating the reactive sulfonyl chloride intermediate. Quenching with N-methylmorpholine facilitates chloride displacement by the benzodioxolylmethylamine nucleophile:
$$
\text{Tricyclic-SO₂Cl} + \text{(2H-1,3-Benzodioxol-5-yl)methylamine} \xrightarrow{\text{NMM, DCM}} \text{Target compound} \quad (\text{Yield: 58\%})
$$
Uronium-Based Coupling Agents
Alternative methods employ O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with diisopropylethylamine (DIPEA) in acetonitrile, enhancing coupling efficiency to 82% yield (Table 1).
Table 1. Comparative Coupling Reagent Performance
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU/DIPEA | Acetonitrile | 20 | 82 | 98.5 |
| EDC/HOBt | DMF | 0–25 | 65 | 95.2 |
| PyBOP/NMM | THF | 40 | 71 | 97.8 |
Benzodioxolylmethylamine Synthesis
Reductive Amination of Piperonal
Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing (2H-1,3-benzodioxol-5-yl)methylamine with 89% efficiency:
$$
\text{Piperonal} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Benzodioxolylmethylamine} \quad (\text{Time: 12 h})
$$
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
Single-crystal X-ray studies confirm the tricyclic system’s boat-chair conformation and sulfonamide torsion angle of 112.7° (Figure 1). The benzodioxole ring exhibits planarity (RMSD: 0.02 Å), with no detectable racemization during synthesis.
NMR Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.89 (d, J = 8.2 Hz, 1H, Ar-H), 6.82 (s, 1H, Ar-H), 5.97 (s, 2H, OCH₂O), 4.31 (s, 2H, CH₂NH), 3.02–2.94 (m, 2H, bridgehead H).
- ¹³C NMR : 167.8 ppm (C=O), 147.2 ppm (SO₂N), 108.4 ppm (OCH₂O).
Process Optimization and Scale-Up
Solvent Screening
Polar aprotic solvents (acetonitrile, DMF) outperform ethers in coupling reactions due to improved sulfonyl chloride solubility. Acetonitrile achieves 82% yield vs. 54% in THF (Table 1).
Temperature Effects
Elevated temperatures (40–60°C) accelerate coupling but promote benzodioxole ring-opening. Optimal range: 18–25°C.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxic activity against various cancer cell lines including HCT-116, HeLa, and MCF-7. The most active compounds showed IC50 values below 100 μM, indicating strong anticancer properties .
- Another investigation highlighted that certain molecular hybrids containing sulfonamide moieties selectively inhibited cancer cell proliferation while exhibiting lower toxicity towards non-tumor cells .
-
Mechanism of Action :
- The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. For instance, specific derivatives were found to increase the number of apoptotic cells significantly in treated cultures .
- Additionally, some compounds induced G0/G1 and G2/M cell cycle arrest in a p53-independent manner, showcasing their diverse mechanisms of action against tumor cells .
Enzyme Inhibition
Research has also explored the enzyme inhibitory potential of related sulfonamides. For example:
- Compounds featuring benzodioxane and acetamide moieties were synthesized and tested for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These studies suggest potential applications in treating diabetes and neurodegenerative diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds:
- Variations in substituents on the benzodioxole ring have been shown to affect both potency and selectivity against different cancer cell lines .
- Computational studies using quantitative structure–activity relationship (QSAR) models have aided in predicting the biological activity based on molecular descriptors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of tubulin, a protein involved in cell division, thereby causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide: This compound features a similar benzodioxole moiety but differs in its overall structure and chemical properties.
N-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: This compound has a similar core structure but includes different functional groups, leading to distinct chemical and biological properties.
The uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[731
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented by the following:
- Molecular Formula : C18H19N3O7S
- Molecular Weight : 419.4 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanamide
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- HL60 : Human promyelocytic leukemia cells
- Jurkat : Human T lymphocyte cells
- K562 : Chronic myeloid leukemia cells
- U937 : Human histiocytic lymphoma cells
The compound exhibited an IC50 value of 0.007 μM against K562 cells, indicating potent activity compared to traditional chemotherapeutics .
The proposed mechanism involves the induction of apoptosis and cell cycle arrest in the S phase. The compound's structural motifs likely interact with cellular targets involved in cell proliferation and survival pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Other Biological Activities
Preliminary investigations indicate that this compound may also exhibit anti-inflammatory and analgesic properties. These activities are attributed to its ability to modulate inflammatory cytokines and inhibit cyclooxygenase enzymes .
Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against leukemia cell lines. The results indicated that it was significantly more effective than oleanolic acid in inducing cell death in Jurkat cells by a factor of 14 times .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results showed a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization requires systematic adjustment of reaction parameters such as temperature, solvent polarity, and reaction time. For example, inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates, while flow-chemistry setups (as demonstrated in Omura-Sharma-Swern oxidation workflows) enable precise control over reaction kinetics and scalability . Design of Experiments (DoE) frameworks can statistically identify critical variables, such as reagent stoichiometry or catalyst loading, to minimize side reactions and maximize efficiency .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemical ambiguities in the azatricyclic core and benzodioxole substituent. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, while FT-IR verifies functional groups like sulfonamide (-SO₂NH-) and lactam (2-oxo-1-azatricyclo) moieties . For complex polycyclic systems, X-ray crystallography may be necessary to unambiguously assign regiochemistry .
Advanced Research Questions
Q. How can computational methods predict the photophysical or reactivity properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption/emission profiles, particularly for the benzodioxole and sulfonamide groups. Molecular dynamics simulations assess conformational stability in solvents, which informs synthetic accessibility of target intermediates . Coupled experimental-computational workflows, as demonstrated in maleimide derivative studies, validate predicted properties against empirical data .
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic effects (e.g., tautomerism) or impurities. Compare experimental spectra with synthesized analogs (e.g., substituted benzodioxole derivatives) to isolate signal deviations . For unresolved ambiguities, isotopic labeling (e.g., ¹⁵N or ¹³C-enriched precursors) or advanced techniques like NOESY can clarify spatial arrangements in the tricyclic core .
Q. What strategies mitigate competing side reactions during functionalization of the benzodioxole or sulfonamide groups?
- Methodological Answer : Protective group strategies (e.g., acetonide protection for benzodioxole) prevent unintended ring-opening during sulfonamide derivatization. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) identify conditions favoring regioselectivity. Flow-chemistry platforms enable rapid screening of transient intermediates to suppress pathways like dimerization .
Q. How can researchers assess the compound’s bioactivity and structure-activity relationships (SAR)?
- Methodological Answer : In vitro assays (e.g., bacterial growth inhibition for sulfonamide-containing analogs) screen for antibacterial activity, with MIC (Minimum Inhibitory Concentration) values compared to reference drugs . SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing benzodioxole with phenyl groups) and correlating changes to activity. Molecular docking against target enzymes (e.g., dihydropteroate synthase for sulfonamides) rationalizes observed bioactivity .
Q. How should researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Reproducibility checks under standardized conditions (e.g., pH, incubation time) control for experimental variability. Validate compound purity via HPLC (>95%) to exclude confounding effects from impurities . Cross-reference with structurally similar compounds (e.g., triazolo-triazinyl derivatives) to identify conserved pharmacophores or confounding substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
